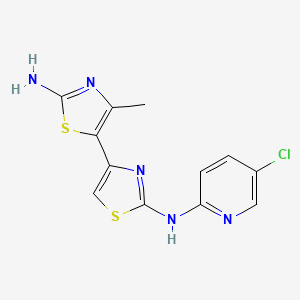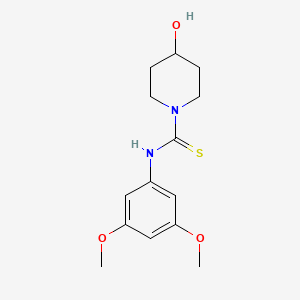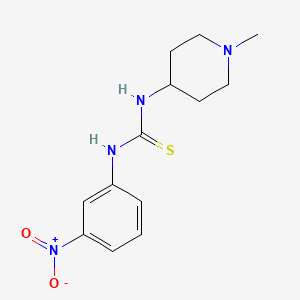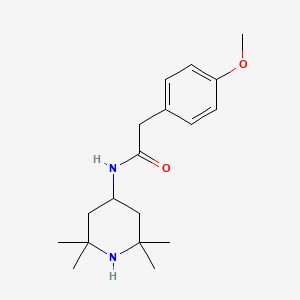
1-(cyclohexylmethyl)-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylmethyl)-4-(4-fluorophenyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the piperazine class of compounds. CPP has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of CPP is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. CPP has been shown to increase serotonin and dopamine levels in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
CPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic, antidepressant, and analgesic effects. CPP has also been shown to reduce drug-seeking behavior in animal models, which may be due to its effects on the dopamine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. CPP has also been shown to be effective in a variety of animal models, which makes it a useful tool for studying the mechanisms of anxiety, depression, and drug addiction. However, there are also limitations to using CPP in lab experiments. It has been shown to have some toxicity in certain animal models, which may limit its use in certain studies.
Direcciones Futuras
There are a number of future directions for the study of CPP. One area of research is the development of new and more efficient synthesis methods for CPP. Another area of research is the exploration of new therapeutic applications for CPP, such as its potential use in the treatment of other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of CPP and its effects on the serotonin and dopamine systems in the brain.
Métodos De Síntesis
CPP can be synthesized through a multi-step process that involves the reaction of cyclohexylmethylamine with 4-fluorobenzaldehyde, followed by a reduction reaction with sodium borohydride. The resulting intermediate is then reacted with piperazine to produce CPP.
Aplicaciones Científicas De Investigación
CPP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic properties. CPP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h6-9,15H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXASWWKLJERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)-4-(4-fluorophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)
![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)
![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)

